2,5-ジカルボキシ-3-クロロピリジンジメチルエステル

説明

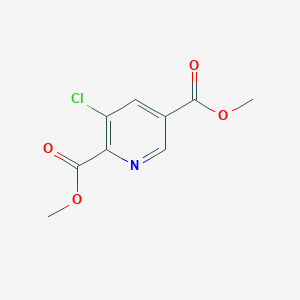

Dimethyl 3-chloropyridine-2,5-dicarboxylate is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dimethyl 3-chloropyridine-2,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 3-chloropyridine-2,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Dimethyl 3-chloropyridine-2,5-dicarboxylate (DMCPDC) is a chemical compound with applications in medicinal chemistry.

Synthesis

- 5-Aminoalkyl-substituted 2,4-PDCA derivatives can be synthesized from 2,5-dichloroisonicotinic acid .

- 2,5-dichloroisonicotinic acid is converted to its methyl ester and then exposed to a regioselective Pd-catalyzed carbonylation reaction to produce a mixture of dimethyl 5-chloropyridine-2,4-dicarboxylate and trimethyl pyridine-2,4,5-tricarboxylate .

- The Buchwald–Hartwig amination of dimethyl 5-chloropyridine-2,4-dicarboxylate with N-alkylamines can be optimized using Josiphos (SL-J009-1) as a palladium ligand to improve conversion and reduce byproducts . Ethereal solvents are most effective for this amination due to the limited solubility of dimethyl 5-chloropyridine-2,4-dicarboxylate in other solvents .

Applications in Medicinal Chemistry

- DMCPDC is a building block in medicinal chemistry.

- Derivatives of 2,4-PDCA may be developed to obtain improved JMJD5-selective inhibitors .

- 5-Aminoalkyl-substituted 2,4-PDCA derivatives are potent JMJD5 inhibitors, showing selectivity for JMJD5 over other human 2OG oxygenases .

- 3-Substituted 2,4-PDCA derivatives can inhibit JMJD5 .

- The synthesis of amides from pyridine-2,6-dicarboxylic acid has been reported .

- 2,4-PDCA inhibits JMJD5, acting as a broad-spectrum 2OG oxygenase inhibitor .

- The C2 carboxylate of 2,4-PDCA derivatives is important for JMJD5 inhibition, playing a role in chelating the active site metal and binding to N327 of JMJD5 .

- 5-Substituted pyridine-2,4-dicarboxylate derivatives have potential as JMJD5 inhibitors .

- 5-Aminoalkyl-substituted 2,4-PDCA derivatives show an improved selectivity profile for JMJD5 inhibition .

- The selectivity of 5-aminoalkyl-substituted 2,4-PDCA derivatives for inhibiting JMJD5 was tested using a set of recombinant human 2OG oxygenases .

- The inhibition of 2OG-dependent hydroxylases present in the cytosol, nucleus, and endoplasmic reticulum, such as HIF-α (PHD2), FIH, RIOX2, AspH, and KDM4E, has been investigated .

作用機序

Mode of Action

The mode of action of Dimethyl 3-chloropyridine-2,5-dicarboxylate is currently unknown due to the lack of research in this area. The compound’s interaction with its potential targets and the resulting changes at the molecular level are subjects of ongoing investigation .

Biochemical Pathways

As with its targets and mode of action, further studies are required to elucidate the pathways and their downstream effects influenced by this compound .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects is crucial for predicting the compound’s potential therapeutic or adverse effects .

生物活性

Dimethyl 3-chloropyridine-2,5-dicarboxylate (DMCPDC) is an organic compound belonging to the pyridine derivative class, characterized by its two carboxylate groups and a chlorine atom at the 3-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly as a small-molecule inhibitor in various biochemical pathways.

Chemical Structure and Properties

- Chemical Formula : C₉H₉ClN₁O₄

- Molecular Weight : 216.63 g/mol

- Functional Groups : Two ester groups and a chlorine substituent.

The unique structure of DMCPDC allows it to participate in various chemical reactions, including esterification, which can lead to the formation of derivatives with diverse biological activities.

Inhibitory Effects on Enzymes

Research indicates that DMCPDC may exhibit inhibitory effects on specific enzymes involved in cancer progression and metabolic diseases. Compounds with similar structures have shown activity against human oxygenases, suggesting that DMCPDC could similarly inhibit these enzymes.

For example, derivatives of pyridine-2,5-dicarboxylic acid have been noted for their inhibitory effects on human oxygenases like aspartate/asparagine-β-hydroxylase (AspH), which is a target for cancer therapy . The mechanism involves competition with 2-oxoglutarate (2OG) for binding at the active site of AspH, indicating that DMCPDC may act through similar pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the C3 position of the pyridine ring can significantly influence the inhibitory potency against various oxygenases. For instance, certain C3-substituted derivatives have demonstrated varying degrees of selectivity and potency against AspH and other 2OG-dependent enzymes .

Case Studies and Research Findings

-

Inhibition of JMJD5 :

Compound IC50 (μM) Target Enzyme DMCPDC TBD JMJD5 2,4-PDCA 0.5 AspH - Selectivity Studies :

-

Toxicity Profile :

- While DMCPDC shows promise as an inhibitor, it is classified as a skin and eye irritant with moderate toxicity levels. Care should be taken during handling to avoid respiratory hazards upon exposure.

Applications in Medicinal Chemistry

The biological activity of DMCPDC positions it as a versatile building block in medicinal chemistry. Its potential applications include:

- Development of selective inhibitors for cancer therapy.

- Exploration as a scaffold for designing new drugs targeting metabolic diseases.

特性

IUPAC Name |

dimethyl 3-chloropyridine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINDYKCLGNROTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466922 | |

| Record name | Dimethyl 3-chloropyridine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106014-21-5 | |

| Record name | 2,5-Dimethyl 3-chloro-2,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106014-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 3-chloropyridine-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。